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Compound of Interest

Compound Name: 4-Methylnicotinaldehyde

Cat. No.: B1314049

4-Methylnicotinaldehyde, with the molecular formula C7H7NO and a molecular weight of
121.14 g/mol [1][2], is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a
methyl group, and an aldehyde functional group, presents a unique electronic environment that
can be precisely mapped using a suite of spectroscopic techniques. The aldehyde group is a
key reactive handle for further synthetic transformations, while the pyridine ring and its
substituents dictate the molecule's overall polarity, solubility, and potential for intermolecular
interactions.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis
and drug development. It serves to:

o Confirm Molecular Identity and Purity: Unambiguously verifies that the target compound has
been synthesized and is free from significant impurities.

o Elucidate Molecular Structure: Provides a detailed map of atomic connectivity and the
electronic environment of each atom.

o Guide Reaction Optimization: Informs on the success of chemical transformations and helps
in troubleshooting synthetic protocols.

This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to 4-
Methylnicotinaldehyde.
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Molecular Structure and Spectroscopic Correlation

To logically interpret the spectroscopic data, we must first consider the molecule's structure.
The numbering convention used for NMR assignment is critical for clarity.

Caption: Molecular structure of 4-Methylnicotinaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The experiments are conducted on a high-field NMR spectrometer (e.g.,
400 or 500 MHz) using a deuterated solvent, typically chloroform-d (CDCIs), to dissolve the
analyte.

Experimental Protocol: *H and **C NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylnicotinaldehyde in ~0.6
mL of CDCls. Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00

ppm).

e Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent to
ensure high resolution and spectral quality.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for a good signal-to-noise
ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence (e.g., zgpg30). A larger number of scans (e.g., 128-1024) is required due to the
lower natural abundance of the 13C isotope.

'H NMR Spectroscopy: Proton Environment Analysis

The H NMR spectrum provides information on the number of distinct proton environments,
their chemical shifts (electronic environment), integration (number of protons), and multiplicity
(neighboring protons).
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Table 1: Predicted *H NMR Data for 4-Methylnicotinaldehyde

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1314049?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

Multiplicity
(5, ppm)

Integration Assignment Rationale

~10.1 Singlet (s)

The aldehyde
proton is highly
deshielded due
to the
electronegativity
of the oxygen
and the

1H H7 (CHO) anisotropic effect
of the C=0 bond.
It typically
appears as a
singlet as it has
no adjacent
proton

neighbors.

~8.9 Singlet (s)

This proton is
adjacent to the
electronegative
nitrogen atom
and is

1H H2 deshielded. It is
expected to be a
singlet due to the
absence of
ortho-coupling

partners.
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This proton is
also adjacent to
the nitrogen,
leading to a

~8.6 Doublet (d) 1H H6 ) )
downfield shift. It
will appear as a
doublet due to

coupling with H5.

This proton is
coupled to H6,
resulting in a

~7.3 Doublet (d) 1H H5 doublet. Its
chemical shift is
in the typical

aromatic region.

The methyl
protons are
attached to the
aromatic ring and
appear as a
singlet. Their

~2.5 Singlet (s) 3H H8 (CHs) ) o
chemical shift is
in the typical
range for a
methyl group on
an aromatic

ring[3].

13C NMR Spectroscopy: Carbon Backbone Elucidation

The proton-decoupled *3C NMR spectrum reveals each unique carbon atom in the molecule as
a single peak. The chemical shift provides insight into the carbon's hybridization and electronic
environment.

Table 2: Predicted 13C NMR Data for 4-Methylnicotinaldehyde
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Chemical Shift (6, ppm)

Assignment

Rationale

~192

C7 (CHO)

The aldehyde carbonyl carbon
is highly deshielded and
appears significantly
downfield, typically in the 190-
200 ppm rangel[4].

~155

C6

Aromatic carbon adjacent to
nitrogen (a-carbon) is
deshielded.

~152

c2

Aromatic carbon adjacent to
nitrogen (a-carbon) is also
deshielded.

~148

C4

The quaternary carbon

attached to the methyl group.

~132

C3

The quaternary carbon
attached to the aldehyde

group.

~125

C5

Aromatic carbon with an
attached proton (CH).

C8 (CHs)

The methyl carbon appears in
the aliphatic region, consistent
with data from similar
compounds like 4-
methylbenzaldehyde[3][5].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

excellent tool for identifying the presence of specific functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance

(ATR)-FTIR
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e Background Scan: Record a background spectrum of the clean ATR crystal to account for
atmospheric CO2 and Hz20.

o Sample Application: Place a small amount of liquid or solid 4-Methylnicotinaldehyde
directly onto the ATR crystal.

o Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

o Data Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm™1).

IR Data Interpretation

The IR spectrum of 4-Methylnicotinaldehyde is expected to show characteristic absorption

bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 4-Methylnicotinaldehyde
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

~3050-3100

C-H Stretch

Aromatic (Pyridine
Ring)

C-H stretching
vibrations in aromatic
systems typically
appear above 3000

cm™7].

~2920-2980

C-H Stretch

Aliphatic (CHs)

Asymmetric and
symmetric stretching
of the methyl group C-
H bonds.

~2820 & ~2720

C-H Stretch

Aldehyde (CHO)

The presence of two
distinct bands (a
Fermi doublet) in this
region is characteristic
of an aldehyde C-H
stretch and is a strong

diagnostic tool.

~1705

C=0 Stretch

Aldehyde

This strong, sharp
absorption is due to
the carbonyl stretch.
Its position indicates
conjugation with the
aromatic ring. For
comparison, saturated
aliphatic ketones
absorb around 1715

cm~[8].

~1580-1600

C=C & C=N Stretch

Aromatic (Pyridine
Ring)

These absorptions are
characteristic of the
pyridine ring
stretching

vibrations[9].
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Asymmetric bending
~1450 C-H Bend Aliphatic (CHs) (scissoring) of the
methyl group.

The pattern of out-of-
plane C-H bending
) can sometimes
Aromatic (out-of- o ]
~800-900 C-H Bend provide information
plane) -
about the substitution
pattern on the

aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides the exact molecular weight and valuable information
about the molecule's fragmentation pattern, which can aid in structural confirmation.[10]

Experimental Protocol: Electron lonization (El)-MS

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample is bombarded with high-energy electrons (typically
70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting
relative abundance versus m/z.

MS Data Interpretation

The mass spectrum of 4-Methylnicotinaldehyde is expected to show a prominent molecular
ion peak and several characteristic fragment ions.
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e Molecular lon (M*e): The molecular ion peak should be observed at an m/z corresponding to
the molecular weight of the compound, which is 121.14 g/mol . A high-resolution mass
spectrometer (HRMS) would be able to confirm the elemental composition (C7H7NO).

o Key Fragmentation Pattern:

o [M-1]* (m/z 120): Loss of a hydrogen radical from the aldehyde group is a very common
fragmentation pathway for aromatic aldehydes, often resulting in a very intense peak[11].

o [M-29]* (m/z 92): Loss of the entire aldehyde group (*CHO) as a radical. This would
correspond to the 4-methylpyridinyl cation.

o [M-28]* (m/z 93): Loss of carbon monoxide (CO) from the [M-1]* ion is another

characteristic fragmentation of aldehydes.

Spectroscopic Analysis Workflow

Mass Spectrometry
(EI-MS)
. . Structure Confirmation
Combined Spectroscopic Data & Purity Assessment

/

G-Methylnicotinaldehyde Sample

\

IR Spectroscopy
(FTIR-ATR)

NMR Spectroscopy
(tH, C)

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of 4-Methylnicotinaldehyde through NMR, IR, and
MS provides an unambiguous confirmation of its molecular structure. The predicted data,
grounded in established principles and comparison with analogous structures, offers a reliable
reference for researchers. The *H and 3C NMR spectra define the carbon-hydrogen
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framework, the IR spectrum confirms the presence of key functional groups (aldehyde, methyl,
pyridine ring), and mass spectrometry verifies the molecular weight and provides insight into
fragmentation pathways. This multi-faceted approach ensures the scientific integrity required
for high-level research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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